molecular formula C6H6ClNO3 B8258333 Ethyl 5-chlorooxazole-2-carboxylate

Ethyl 5-chlorooxazole-2-carboxylate

Cat. No.: B8258333
M. Wt: 175.57 g/mol
InChI Key: GMGQOILFHIFQSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorooxazole-2-carboxylate typically involves the reaction of ethyl chloroacetate with ammonia under cold conditions. The procedure involves vigorous stirring of ethyl chloroacetate in an ice-salt bath, followed by the addition of chilled aqueous ammonia. The mixture is stirred for about 30 minutes, filtered, and washed with cold water to remove ammonium chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorooxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions.

    Nucleophilic Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed:

    Hydrolysis: Ethanol and 2-chloro-5-hydroxypyrazolecarboxylic acid.

    Nucleophilic Substitution: Products vary based on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-chlorooxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and ester group play crucial roles in its reactivity and biological activity. The chlorine atom at position 2 of the oxazole ring influences its reactivity, making it a valuable intermediate in various chemical reactions .

Comparison with Similar Compounds

Ethyl 5-chlorooxazole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-chloro-4-methyloxazole-5-carboxylate
  • 2-Chlorooxazole-5-carboxylic acid
  • Methyl 2-chlorooxazole-5-carboxylate
  • 2-Chlorooxazole-4-carbonitrile
  • 2-Chlorooxazole-4-carboxamide
  • 2-Chlorooxazole-4-carboxylic acid

These compounds share similar structural features but differ in their specific substituents and reactivity. This compound is unique due to its specific ester and chlorine substituents, which influence its chemical behavior and applications.

Properties

IUPAC Name

ethyl 5-chloro-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGQOILFHIFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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